molecular formula C16H17N3O3S B1680442 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone CAS No. 53297-82-8

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

Cat. No. B1680442
CAS RN: 53297-82-8
M. Wt: 331.4 g/mol
InChI Key: HUUHHWPSOFUOEV-UHFFFAOYSA-N
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Patent
US03963706

Procedure details

2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide (16 g) was dissolved in ethano, (320 ml) and paraformaldehyde (1.9 g) in water (640 ml) added. The mixture was refluxed 11/2 hr, cooled and filtered. The residue was crystallised from DMF/water to yield 16 g, m.p. 206°-210°.
Name
2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=2[CH3:22])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:23]=O>O>[C:1]1([N:7]2[CH2:8][C:9](=[O:10])[N:11]([C:12]3[CH:17]=[CH:16][C:15]([S:18](=[O:21])(=[O:20])[NH2:19])=[CH:14][C:13]=3[CH3:22])[CH2:23]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide
Quantity
16 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)C
Name
Quantity
1.9 g
Type
reactant
Smiles
C=O
Name
Quantity
640 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed 11/2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from DMF/water
CUSTOM
Type
CUSTOM
Details
to yield 16 g, m.p. 206°-210°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CN(C(C1)=O)C1=C(C=C(C=C1)S(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.